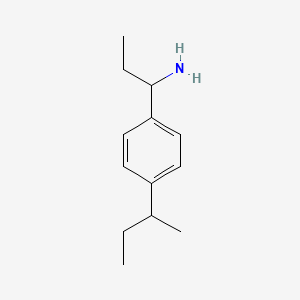

1-(4-Sec-butylphenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

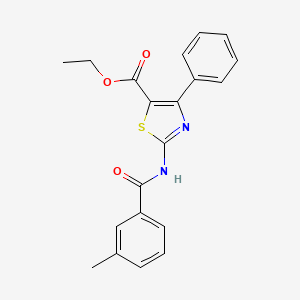

1-(4-Sec-butylphenyl)propan-1-amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 .

Molecular Structure Analysis

The molecular structure of 1-(4-Sec-butylphenyl)propan-1-amine consists of a propylamine chain attached to a sec-butylphenyl group .Physical And Chemical Properties Analysis

1-(4-Sec-butylphenyl)propan-1-amine has a boiling point of 273.4±9.0 °C and a density of 0.912±0.06 g/cm3 . It also has a pKa value of 9.46±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Structure

A study on the synthesis, structure, DNA/protein binding, and anticancer activity of half-sandwich cyclometalated Rh(III) and Ir(III) complexes utilized similar Schiff base ligands, illustrating how derivatives of sec-butylphenyl compounds play a role in developing potential anticancer agents through efficient DNA and protein interactions (Mukhopadhyay et al., 2015).

Material Science and Engineering

In the field of material science, research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including structures similar to 1-(4-Sec-butylphenyl)propan-1-amine, has been conducted. These modifications aim to enhance the thermal stability and biological activities of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including those similar to 1-(4-Sec-butylphenyl)propan-1-amine, and their application in inhibiting carbon steel corrosion shows the importance of such compounds in industrial maintenance. These amines form protective layers on metal surfaces, demonstrating significant inhibition efficiencies and potential in corrosion science (Gao, Liang, & Wang, 2007).

Chemical Synthesis and Catalysis

Research into the application of diphosphinidenecyclobutene ligand in solvent-free copper-catalyzed amination reactions of aryl halides with amines, including 1-(4-Sec-butylphenyl)propan-1-amine, highlights the compound's role in facilitating efficient synthesis of secondary or tertiary amines. This work demonstrates the compound's relevance in developing new synthetic methodologies for amine production (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Environmental and Biological Sensor Development

A study on amine-functionalized α-cyanostilbene derivatives for specific recognition of picric acid, an environmental and biological pollutant, through enhanced fluorescence quenching, underscores the potential of 1-(4-Sec-butylphenyl)propan-1-amine derivatives in sensor technology. This research points to the utility of such compounds in detecting hazardous materials (Ding et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-butan-2-ylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAQCNBCIIPMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(CC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Sec-butylphenyl)propan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

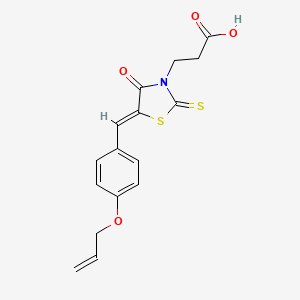

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)

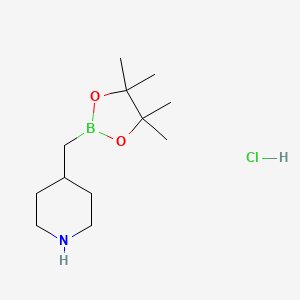

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

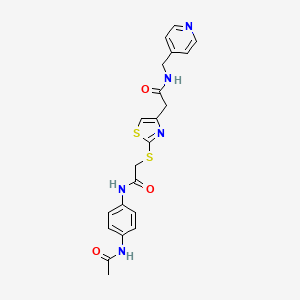

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)